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For Researchers, Scientists, and Drug Development Professionals

Introduction
Brimapitide, also known as D-JNKI-1 or AM-111, is a synthetic, cell-permeable peptide that

acts as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Its unique

retro-inverso D-amino acid composition confers significant resistance to proteolytic

degradation, enhancing its stability and therapeutic potential. This document provides a

comprehensive technical overview of Brimapitide's molecular structure, its mechanism of

action, and key experimental data.

Molecular Structure and Properties
Brimapitide is a 31-amino acid peptide.[2] It is a D-retro-inverso peptide, meaning it is

composed of D-amino acids in the reverse sequence of the native L-amino acid peptide it is

based on. This structural feature makes it highly resistant to proteases.[3]

Physicochemical Properties
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Property Value Source

Molecular Formula C164H286N66O40 DrugBank Online

Molecular Weight 3822.4 g/mol MedchemExpress.com

Amino Acid Sequence (One-

Letter Code)

DQSRPVQPFLNLTTPRKPRP

PRRRQRRKKRG

IUPHAR/BPS Guide to

PHARMACOLOGY

CAS Number 1445179-97-4 MedchemExpress.com

Inhibition Constants (Ki)
Brimapitide is a potent inhibitor of JNK isoforms. The following table summarizes its inhibitory

constants (Ki) against JNK1, JNK2, and JNK3.

JNK Isoform Inhibition Constant (Ki) Source

JNK1 3.3 µM PMC

JNK2 430 nM PMC

JNK3 540 nM PMC

Mechanism of Action: JNK Signaling Pathway
Inhibition
Brimapitide exerts its therapeutic effects by inhibiting the c-Jun N-terminal kinase (JNK)

signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated in

response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress,

and DNA damage. The JNK pathway plays a crucial role in regulating apoptosis, inflammation,

and cellular proliferation.

Brimapitide acts as a competitive inhibitor, preventing the interaction of JNK with its scaffolding

protein, JNK-interacting protein 1 (JIP1). This disruption of the JNK-JIP1 complex prevents the

downstream phosphorylation of target proteins, thereby inhibiting the pro-apoptotic and pro-

inflammatory signaling cascades.
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Brimapitide's inhibition of the JNK signaling pathway.

Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
While a specific, detailed protocol for the synthesis of Brimapitide is not publicly available, it is

synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The general
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workflow for SPPS is outlined below.

1. Resin Swelling

2. Fmoc Deprotection

3. Amino Acid Coupling

4. Washing

Repeat Steps 2-4 for each amino acid

5. Cleavage from Resin

6. Purification (e.g., HPLC)

7. Characterization (e.g., Mass Spectrometry)

Click to download full resolution via product page

General workflow for Solid-Phase Peptide Synthesis (SPPS).
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Materials:

Fmoc-protected D-amino acids

Solid support resin (e.g., Rink amide resin)

Coupling reagents (e.g., HBTU, HOBt)

Deprotection solution (e.g., 20% piperidine in DMF)

Cleavage cocktail (e.g., TFA-based)

Solvents (e.g., DMF, DCM)

Procedure:

Resin Swelling: The solid support resin is swelled in an appropriate solvent (e.g., DMF or

DCM).

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using

a piperidine solution.

Amino Acid Coupling: The next Fmoc-protected D-amino acid is activated with coupling

reagents and added to the resin to form a peptide bond.

Washing: The resin is washed to remove excess reagents and byproducts.

Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail.

Purification: The crude peptide is purified using techniques such as reverse-phase high-

performance liquid chromatography (RP-HPLC).

Characterization: The purity and identity of the final peptide are confirmed by analytical

HPLC and mass spectrometry.

General HPLC-MS Characterization
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The purity and molecular weight of Brimapitide are typically confirmed using High-Performance

Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation:

HPLC system with a C18 reverse-phase column

Mass spectrometer (e.g., ESI-Q-TOF)

Mobile Phases:

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

General Procedure:

The purified peptide is dissolved in an appropriate solvent.

The sample is injected into the HPLC system.

A gradient of Mobile Phase B is used to elute the peptide from the column.

The eluent is directed to the mass spectrometer for detection and mass analysis.

The purity is determined by the peak area in the HPLC chromatogram, and the molecular

weight is confirmed by the mass spectrum.

Pharmacokinetic Data
Detailed pharmacokinetic data from human clinical trials of Brimapitide are not extensively

published in the public domain. Clinical studies have primarily focused on safety and efficacy

outcomes in the context of acute sensorineural hearing loss.

Conclusion
Brimapitide is a promising therapeutic peptide with a well-defined molecular structure and a

clear mechanism of action. Its unique D-retro-inverso design provides enhanced stability,
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making it a suitable candidate for clinical development. Further research and publication of

detailed pharmacokinetic and experimental protocols will be beneficial for the scientific

community to fully understand and utilize this potent JNK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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